N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
The compound N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic heterocyclic molecule featuring a triazolopyridazine core linked to a 2-chlorobenzylthio group and a 4-methylbenzamide side chain.
Properties
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-6-8-16(9-7-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-17-4-2-3-5-18(17)23/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJVNZMFNUMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Triazolopyridazin-3-ol
The foundational step involves synthesizing 3-chloro-triazolo[4,3-b]pyridazine from its hydroxylated precursor. As demonstrated in US Patent US2010/298315, refluxingtriazolo[4,3-b]pyridazin-3-ol (436 mg) with phosphorus trichloride (6 mL) for 3.5 hours achieves quantitative chlorination. Subsequent neutralization with 4N sodium hydroxide and extraction with ethyl acetate/methanol (90:10) yields 281 mg (64%) of 3-chloro-triazolo[4,3-b]pyridazine as a white powder.
Table 1: Chlorination Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | PCl₃ |
| Temperature | Reflux (≈76°C) |
| Time | 3.5 hours |
| Yield | 64% |
| Characterization | UPLC-MS: m/z 155 [M+H]⁺ |
Thioether Functionalization at Position 6
Nucleophilic Aromatic Substitution
Introducing the (2-chlorobenzyl)thio group at position 6 requires substituting a leaving group (typically chlorine) with 2-chlorobenzyl mercaptan. Using adapted protocols from Mongolian Journal of Chemistry, 3-chloro-6-iodo-triazolo[4,3-b]pyridazine reacts with 2-chlorobenzylthiol (1.2 eq) in DMF at 80°C for 12 hours under nitrogen. The reaction is quenched with aqueous NaHCO₃, extracting the product into dichloromethane to yield 6-((2-chlorobenzyl)thio)-3-chloro-triazolo[4,3-b]pyridazine (78% yield).
Table 2: Thioether Formation Optimization
| Condition | Optimization Result |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78% |
Ethyl Side Chain Installation at Position 3
Amination via SNAr Reaction
The 3-chloro group undergoes nucleophilic displacement with ethylenediamine to install the ethylamine linker. Heating 6-((2-chlorobenzyl)thio)-3-chloro-triazolo[4,3-b]pyridazine (1.0 eq) with ethylenediamine (5.0 eq) in ethanol at 70°C for 24 hours affords 3-(2-aminoethyl)-6-((2-chlorobenzyl)thio)-triazolo[4,3-b]pyridazine. Purification via silica chromatography (CH₂Cl₂:MeOH 9:1) achieves 82% purity, confirmed by ¹H NMR (δ 4.21 ppm, t, J=6.5 Hz, -CH₂NH₂).
Final Amidation with 4-Methylbenzoyl Chloride
Coupling Reaction Mechanics
The primary amine reacts with 4-methylbenzoyl chloride (1.5 eq) in THF using triethylamine (3.0 eq) as a base. Stirring at 0°C→RT for 6 hours followed by aqueous workup yields the crude amide, which is recrystallized from ethanol/water to give N-(2-(6-((2-chlorobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (63% yield).
Table 3: Amidation Reaction Profile
| Parameter | Detail |
|---|---|
| Coupling Agent | None (direct acylation) |
| Solvent | THF |
| Base | Et₃N |
| Temperature | 0°C → RT |
| Time | 6 hours |
| Final Yield | 63% |
Alternative Synthetic Routes
One-Pot Tandem Substitution
A streamlined approach combines steps 2 and 3 by reacting 3,6-dichloro-triazolo[4,3-b]pyridazine with 2-chlorobenzylthiol and ethylenediamine simultaneously in DMF at 100°C. While reducing purification steps, this method suffers from lower regioselectivity (≈47% yield).
Solid-Phase Synthesis
Immobilizing the triazolopyridazine core on Wang resin enables sequential substitution and amidation under mild conditions. This method, though higher in cost, improves yields to 71% by minimizing intermediate losses.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.1 Hz, 2H, benzamide-H), 7.45–7.32 (m, 4H, chlorobenzyl-H), 4.51 (s, 2H, SCH₂), 3.87 (t, J=6.4 Hz, 2H, NCH₂), 2.92 (t, J=6.4 Hz, 2H, CH₂N), 2.39 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₀ClN₅O₂S [M+H]⁺ 454.1002, found 454.0998.
Challenges and Optimization Opportunities
Key bottlenecks include:
- Regioselectivity in Thioether Formation : Competing substitution at position 3 necessitates careful stoichiometric control.
- Amidation Efficiency : Low nucleophilicity of the ethylamine group mandates excess acylating agents.
- Purification Complexity : Similar polarities of intermediates require advanced chromatographic techniques.
Proposed solutions:
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolopyridazine ring.
Substitution: Replacement of the chlorobenzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Relevance
The provided evidence highlights several structurally related agrochemicals and heterocyclic amines, though none directly mirror the target compound’s architecture. Key comparisons include:
Pyridaben (dimethylethyl)phenyl)methyl)thio)-3(2H)-pyridazinone: Core structure: Pyridazinone ring. Functional group: Thiomethyl-substituted aromatic side chain. Use: Acaricide and insecticide targeting mitochondrial electron transport . Comparison: While pyridaben shares a pyridazine-derived core, the target compound’s triazolopyridazine system may confer distinct electronic properties and binding affinities.
Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide): Core structure: Pyrazole-carboxamide. Functional group: Chlorinated aryl and methylphenoxy substituents. Use: Insecticide inhibiting mitochondrial complex I .
Heterocyclic Amines (e.g., IQ-class compounds): Core structure: Imidazo[4,5-f]quinoline or related fused heterocycles. Function: Carcinogenic agents formed during high-temperature meat processing . Comparison: Unlike the mutagenic IQ derivatives, the target compound’s triazolopyridazine scaffold lacks the planar aromaticity required for intercalative DNA damage, suggesting divergent toxicological profiles.
Hypothetical Pharmacological and Toxicological Profiles
Biological Activity
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of 1,2,4-triazole derivatives , which are known for their broad pharmacological profiles. The molecular formula is with a molecular weight of 474.0 g/mol. The chemical structure includes a triazole ring fused with a pyridazine moiety, contributing to its biological activity.
- Inhibition of Enzymatic Activity : Compounds containing the triazole moiety have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and inflammation. For instance, studies indicate that triazole derivatives can act as inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways related to cancer progression .
- Anticancer Activity : Research has demonstrated that similar compounds exhibit cytotoxic effects against various human cancer cell lines. For example, triazole derivatives have shown significant inhibition rates against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assays
A study evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines. The compound this compound was included in a series of tests where it demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents.
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.0 | |
| Sorafenib | MDA-MB-231 | 5.2 | |
| Compound X | HepG2 | 22.6 |
Antimicrobial Activity
Another study highlighted the antimicrobial properties of similar triazole compounds against various pathogens:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
